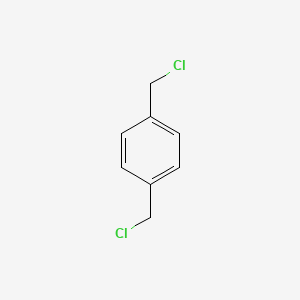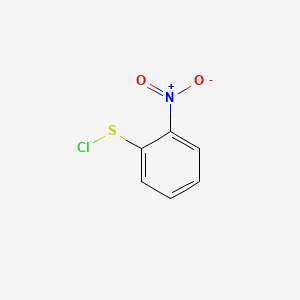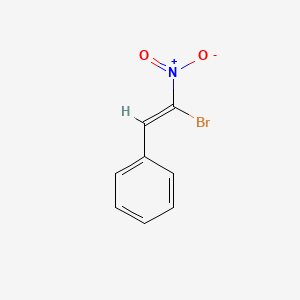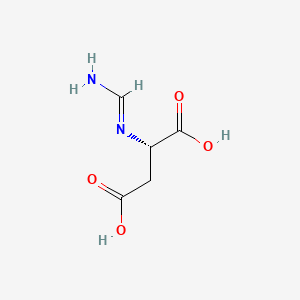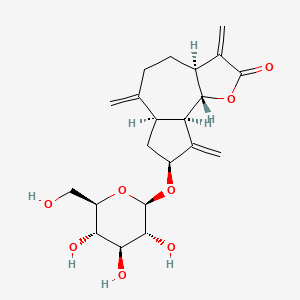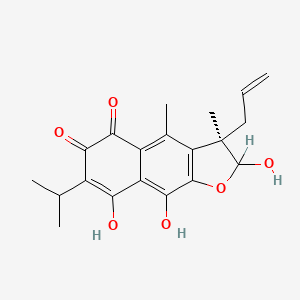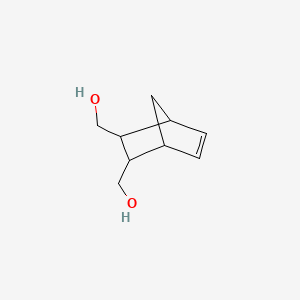
5-ノルボルネン-2,3-ジメタノール
概要
説明
5-Norbornene-2,3-dimethanol is an organic compound with the molecular formula C9H14O2. It is a bicyclic compound derived from norbornene, featuring two hydroxymethyl groups attached to the second and third carbon atoms of the norbornene ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
科学的研究の応用
5-Norbornene-2,3-dimethanol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block for bioactive compounds.
Medicine: It is employed in the synthesis of drug candidates and therapeutic agents.
Industry: 5-Norbornene-2,3-dimethanol is utilized in the production of polymers, resins, and other materials with specific properties.
生化学分析
Biochemical Properties
5-Norbornene-2,3-dimethanol plays a significant role in biochemical reactions, particularly in the context of asymmetric synthesis. It has been shown to interact with enzymes and proteins, facilitating specific biochemical transformations. For instance, in the presence of palladium catalysts, 5-Norbornene-2,3-dimethanol can promote asymmetric Heck/Suzuki cascade reactions, which are crucial for the synthesis of complex organic molecules . These interactions are primarily characterized by the compound’s ability to stabilize transition states and prevent unwanted side reactions, thereby enhancing the efficiency and selectivity of the biochemical processes.
Cellular Effects
The effects of 5-Norbornene-2,3-dimethanol on various cell types and cellular processes have been studied to understand its potential applications in biotechnology and medicine. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling proteins, leading to changes in downstream gene expression and metabolic pathways . These effects are crucial for understanding how 5-Norbornene-2,3-dimethanol can be utilized in therapeutic applications and cellular engineering.
Molecular Mechanism
At the molecular level, 5-Norbornene-2,3-dimethanol exerts its effects through specific binding interactions with biomolecules. It can act as a ligand for certain enzymes, either inhibiting or activating their activity depending on the context of the reaction . Additionally, 5-Norbornene-2,3-dimethanol can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Norbornene-2,3-dimethanol over time are critical factors in its application in laboratory settings. Studies have shown that this compound remains stable under various conditions, but its effects can change over extended periods . For instance, prolonged exposure to certain environmental factors may lead to the gradual degradation of 5-Norbornene-2,3-dimethanol, affecting its efficacy in biochemical reactions. Understanding these temporal effects is vital for optimizing its use in research and industrial applications.
Dosage Effects in Animal Models
The effects of 5-Norbornene-2,3-dimethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular functions . At higher doses, 5-Norbornene-2,3-dimethanol can induce toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic and research applications.
Metabolic Pathways
5-Norbornene-2,3-dimethanol is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations. It can influence metabolic flux and alter the levels of specific metabolites For example, in the presence of certain enzymes, 5-Norbornene-2,3-dimethanol can undergo oxidation or reduction reactions, leading to the formation of new compounds with distinct biochemical properties
Transport and Distribution
The transport and distribution of 5-Norbornene-2,3-dimethanol within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in particular cellular compartments . These interactions are essential for determining the localization and concentration of 5-Norbornene-2,3-dimethanol within cells, which in turn influences its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 5-Norbornene-2,3-dimethanol is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Norbornene-2,3-dimethanol may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 5-Norbornene-2,3-dimethanol is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: 5-Norbornene-2,3-dimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by reduction of the resulting adduct. The reduction step typically employs lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents under controlled conditions to yield 5-Norbornene-2,3-dimethanol.
Industrial Production Methods: In an industrial setting, the production of 5-Norbornene-2,3-dimethanol often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation. The use of palladium or nickel catalysts under high pressure and temperature conditions ensures efficient conversion and high yields of the desired product.
化学反応の分析
Types of Reactions: 5-Norbornene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form diols or other reduced derivatives using reducing agents like LiAlH4 or NaBH4.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Nucleophiles such as alkoxides, carboxylates, or halides under suitable conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols, reduced derivatives.
Substitution: Ethers, esters.
作用機序
The mechanism of action of 5-Norbornene-2,3-dimethanol involves its reactivity towards various chemical reagents. The hydroxymethyl groups can undergo oxidation, reduction, or substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
5-Norbornene-2,2-dimethanol: Similar structure but with both hydroxymethyl groups attached to the second carbon atom.
5-Norbornene-2-methanol: Contains only one hydroxymethyl group attached to the second carbon atom.
Uniqueness: 5-Norbornene-2,3-dimethanol is unique due to the presence of two hydroxymethyl groups on adjacent carbon atoms, which imparts distinct reactivity and versatility in chemical transformations. This structural feature allows for a broader range of chemical reactions and applications compared to its similar counterparts.
特性
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005320 | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-39-2, 699-97-8 | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Norbornene-2,3-dimethanol in organic synthesis?
A: 5-Norbornene-2,3-dimethanol plays a crucial role as a chiral building block in asymmetric synthesis. For instance, it's a key starting material in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ] This antagonist has potential therapeutic applications due to TXA2's involvement in various physiological processes, including platelet aggregation and smooth muscle contraction.
Q2: How has 5-Norbornene-2,3-dimethanol been utilized in the development of novel catalysts?
A: Researchers have successfully synthesized a Z-stereoretentive ruthenium carbene catalyst by utilizing 5-Norbornene-2,3-dimethanol. [] This catalyst demonstrated high selectivity towards the Z-isomer in ring-opening cross-metathesis reactions with styrene derivatives. Such selectivity is valuable for synthesizing polymers and fine chemicals with specific stereochemical properties, which can significantly influence their applications and biological activities.
Q3: Can you explain the role of 5-Norbornene-2,3-dimethanol in palladium-catalyzed cascade reactions?
A: In palladium-catalyzed Heck/Suzuki cascade reactions, 5-Norbornene-2,3-dimethanol acts as a crucial additive. [] It hinders the undesired transmetalation of the aryl-palladium complex, a side reaction that can lead to the formation of unwanted byproducts. By suppressing this side reaction, the desired cascade reaction proceeds efficiently, leading to the formation of complex molecules from simple starting materials in a single step. This efficiency is highly desirable in organic synthesis as it can simplify reaction procedures and increase overall yields.
Q4: Are there any environmental concerns associated with 5-Norbornene-2,3-dimethanol derivatives?
A: While 5-Norbornene-2,3-dimethanol itself isn't extensively studied for its environmental impact, one of its derivatives, endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite), is a known insecticide with documented environmental concerns. [] Studies have shown that endosulfan can persist in the environment and accumulate in various organisms, potentially leading to adverse effects. This highlights the importance of carefully evaluating the environmental impact of any novel compound, even those derived from seemingly benign precursors.
Q5: How can lipase enzymes be utilized in the context of 5-Norbornene-2,3-dimethanol?
A: Lipase-catalyzed transesterification has been successfully employed to synthesize chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate. [, ] This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical methods, as enzymes are biodegradable and reactions can be performed under mild conditions. The resulting chiral monoacetate serves as a valuable building block in the synthesis of optically active compounds, such as the aforementioned TXA2 antagonist.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




